molecular formula C12H10BrNO4 B5712453 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate

1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate

Cat. No.: B5712453
M. Wt: 312.12 g/mol
InChI Key: UOVDQRYLQAXVIV-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Academic Investigations

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic and medicinal chemistry. mdpi.comnih.gov It is considered a "privileged scaffold" because its structure is frequently found in a vast array of natural products and synthetic molecules that exhibit significant biological activities. researchgate.net The versatility of the indole ring allows it to interact with diverse biological targets, making it a focal point in the quest for new therapeutic agents. nih.gov

Indole derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comnih.gov The electron-rich nature of the indole system and its ability to participate in various chemical reactions enable chemists to create large libraries of substituted analogues for structure-activity relationship (SAR) studies. nih.govnih.gov These investigations aim to refine the biological activity, selectivity, and pharmacokinetic properties of lead compounds, underscoring the indole scaffold's enduring importance in academic and industrial drug discovery. mdpi.com

Contextualization of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297) within Indole Chemistry Research

The specific compound, 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate, is a multi-substituted indole derivative. Its structure is characterized by a bromine atom at the 5-position, an acetate group at the 3-position, and an acetyloxy group at the 1-position (the indole nitrogen). While extensive research on this exact molecule is not widely available in published literature, its structural features place it at the intersection of several key areas of indole chemistry.

The presence of an acetyloxy group on the indole nitrogen (N-1 position) categorizes it as a 1-acyloxyindole. This class of compounds has been noted for its potential chemical reactivity and, in some cases, instability, which can make synthesis and handling challenging. nih.gov Specifically, 1-acetoxyindoles have been reported to be generally unstable, which may account for the limited specific research on this particular derivative. nih.gov

Table 1: Chemical Data for this compound

IdentifierValue
IUPAC Name(1-(acetyloxy)-5-bromo-1H-indol-3-yl) acetate
Molecular FormulaC₁₂H₁₀BrNO₄
Molecular Weight312.12 g/mol
Canonical SMILESCC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C

The history of indole acetate derivatives is deeply rooted in the study of plant biology. The seminal discovery in the 1930s was of Indole-3-acetic acid (IAA), identified as the most common and physiologically active auxin, a class of plant hormones that regulate growth and development. guidechem.comnih.govwikipedia.org This discovery, which originated from investigations into plant growth phenomena dating back to the work of Charles Darwin, established indole acetates as fundamentally important molecules in the natural world. nih.gov The identification of IAA spurred decades of research into its biosynthesis, metabolism, and mode of action, cementing the importance of the indole-3-acetate core in chemical and biological sciences. guidechem.comscience.gov

Following the discovery of IAA, synthetic indole acetate derivatives gained prominence as tools for scientific investigation and as commercial products. In research, various substituted indole acetates have been synthesized to probe biological systems. For instance, compounds like 5-bromoindoxyl acetate are used as chromogenic substrates for detecting esterase activity in histochemical studies. The development of synthetic routes to produce indole acetates has also been a significant area of research, enabling the creation of novel compounds for evaluation as potential therapeutic agents or as building blocks for more complex molecular architectures. documentsdelivered.com

The investigation of substituted indole acetates is driven by the goal of discovering novel molecules with enhanced or specific biological activities. The systematic modification of the indole scaffold allows researchers to conduct structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological function. researchgate.netnih.gov

The rationale for introducing specific substituents, such as those found in this compound, is multifaceted:

Halogenation : The addition of halogen atoms, like the bromine at the C-5 position, is a common strategy in medicinal chemistry. nih.gov Halogens can alter a molecule's lipophilicity, which affects its absorption, distribution, and membrane permeability. mdpi.com Furthermore, halogen atoms can form "halogen bonds," a type of noncovalent interaction that can influence how a molecule binds to a biological target like a protein or enzyme, potentially increasing its potency and selectivity. acs.org Studies have shown that a bromine atom at the 5-position of an indole nucleus can favor antiproliferative activity in certain compounds. nih.gov

Acetylation : The acetate and acetyloxy groups serve as functional handles that can modulate the compound's properties. Acetate esters can be used to modify polarity and may act as prodrugs, which are cleaved by esterase enzymes in the body to release an active form of the molecule. The position of these groups is critical; substitutions at the N-1 and C-3 positions of the indole ring are known to be crucial for interaction with various biological targets. limef.comnih.gov

Therefore, the scientific rationale for investigating a compound like this compound would be to explore the unique combination of these substituents to create novel chemical probes or to identify new lead compounds for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-acetyloxy-5-bromoindol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7(15)17-12-6-14(18-8(2)16)11-4-3-9(13)5-10(11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVDQRYLQAXVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297) allows for the deconstruction of the molecule into simpler, more readily available precursors. The primary disconnections are centered on the functional groups and the indole (B1671886) scaffold itself.

Step 1: Disconnection of Acetyl Groups: The two ester linkages are the most logical points for initial disconnection. Hydrolysis of the C3 ester and the N1 acetyloxy group leads back to the core intermediate, 5-bromo-1-hydroxy-1H-indol-3-ol. This dihydroxyindole is the central building block for the final acylation steps.

Step 2: Disconnection of the Bromo Substituent: The carbon-bromine bond at the C5 position can be disconnected via a standard electrophilic aromatic substitution pathway. This step retrosynthetically removes the bromine atom, simplifying the structure to 1-hydroxy-1H-indol-3-ol.

Step 3: Disconnection of the Indole Ring: The formation of the 1-hydroxyindole (B3061041) ring is the crucial retrosynthetic step. The Leimgruber-Batcho indole synthesis is a particularly suitable approach for this disconnection. wikipedia.orgclockss.org This method begins with an o-nitrotoluene derivative. The key transformation involves the reductive cyclization of an intermediate β-dimethylamino-2-nitrostyrene. By controlling the reduction of the nitro group to a hydroxylamine, subsequent cyclization can yield the desired 1-hydroxyindole core. This leads to a substituted o-nitrotoluene as the plausible starting material.

This analysis suggests a forward synthesis commencing with a substituted o-nitrotoluene, proceeding through a Leimgruber-Batcho-type cyclization to form the 1-hydroxyindole ring, followed by bromination and, finally, diacetylation to yield the target compound.

Classical Synthetic Routes to Indole Acetates and Halogenated Indoles

Classical organic synthesis provides a robust toolbox for the construction and functionalization of the indole scaffold required for 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate.

Several named reactions are cornerstones of indole synthesis, each with distinct advantages and limitations.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine and subsequently undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement to form a new C-C bond, ultimately cyclizing and eliminating ammonia (B1221849) to form the aromatic indole ring. byjus.com While it is one of the most widely used methods for indole synthesis, the standard Fischer synthesis does not directly yield 1-hydroxyindoles, making it less ideal for this specific target without significant modification. wikipedia.orgbyjus.com

Leimgruber–Batcho Indole Synthesis: This highly versatile two-step method begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. wikipedia.org The subsequent reductive cyclization of the enamine yields the indole. wikipedia.orgclockss.org A key advantage of this method is that a wide variety of substituted indoles can be prepared in high yield under mild conditions. clockss.org For the synthesis of the target compound's core, this method is particularly advantageous as the reduction of the nitro group can be controlled to produce a hydroxylamine, which then cyclizes to the 1-hydroxyindole scaffold.

Bischler–Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.orgchemeurope.com The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes under harsh heating conditions. drugfuture.comresearchgate.net Due to the typical formation of 2-substituted indoles and the often severe reaction conditions, this method is generally less suitable for preparing the specific substitution pattern of this compound. wikipedia.org

Synthesis MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneAcid-catalyzed, synarchive.comsynarchive.com-sigmatropic rearrangementWidely applicable, one-pot possible. byjus.comthermofisher.comHarsh acidic conditions, not direct for 1-hydroxyindoles.
Leimgruber–Batcho Synthesiso-Nitrotoluene, Formamide acetalEnamine formation followed by reductive cyclizationHigh yields, mild conditions, good for 1-hydroxyindoles. wikipedia.orgclockss.orgRequires accessible o-nitrotoluene precursors. clockss.org
Bischler–Möhlau Synthesisα-Halo-ketone, AnilineCyclization of α-arylaminoketoneAccess to 2-arylindoles.Harsh conditions, often low yields, limited scope for target. wikipedia.orgchemeurope.com

Once the 5-bromo-1-hydroxy-1H-indol-3-ol core is synthesized, the final step is the diacetylation of the two hydroxyl groups. This can typically be achieved in a single step using a suitable acetylating agent.

O-Acetylation and N-Acetylation: The hydroxyl groups at the C3 and N1 positions can be converted to their respective acetate esters through reaction with an excess of an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The reaction is generally conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). Treating the dihydroxyindole precursor with at least two equivalents of acetic anhydride should yield the desired this compound.

The introduction of a bromine atom at the C5 position of the indole ring is a key functionalization step. This is typically accomplished via electrophilic aromatic substitution.

Regioselectivity of Bromination: The indole nucleus is an electron-rich heterocycle, highly reactive towards electrophiles. The C3 position is the most nucleophilic site. bridgew.edu However, when the C3 position is already substituted (as in the 1-hydroxy-1H-indol-3-ol intermediate), electrophilic substitution occurs preferentially on the benzene (B151609) portion of the ring, with the C5 position being a common site for halogenation. nih.gov

Brominating Agents: A variety of reagents can be used for this transformation.

N-Bromosuccinimide (NBS): This is a mild and highly effective reagent for the regioselective bromination of many aromatic and heterocyclic compounds, including indoles. acs.orgnih.gov Its use often provides cleaner reactions and higher yields compared to molecular bromine.

Molecular Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to over-bromination or the formation of byproducts if conditions are not carefully controlled.

Timing of Bromination: The bromination step can be performed either on the pre-formed indole ring or on an earlier precursor. For instance, starting the Leimgruber-Batcho synthesis with 4-bromo-2-nitrotoluene (B1266186) would directly incorporate the bromine at the correct position, avoiding potential regioselectivity issues during the bromination of the indole core itself.

Modern and Green Chemistry Approaches in the Synthesis of Indole Acetates

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of less hazardous reagents and energy-efficient processes, are increasingly being applied to indole synthesis. researchgate.netingentaconnect.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.comnih.gov

Accelerated Indole Formation: Many classical indole syntheses have been successfully adapted to microwave conditions. nih.gov For example, the Leimgruber-Batcho reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. rsc.org Similarly, Fischer indole syntheses have been performed under microwave heating, often with improved yields. researchgate.nettandfonline.com

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Key Advantage
Fischer Indole SynthesisSeveral hours5-20 minutes researchgate.nettandfonline.comDrastic reduction in reaction time, often higher yields.
Leimgruber-Batcho ReactionHours10-30 minutes rsc.orgRapid formation of enamine intermediate.
Multi-component Indole SynthesesOften >12 hours2-15 minutes tandfonline.comnih.govIncreased efficiency for complex molecule synthesis.

Catalytic Methodologies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. For the synthesis of this compound, a plausible palladium-catalyzed approach would involve the initial construction of a 5-bromoindole (B119039) core, followed by directed C-H functionalization.

One potential strategy is the palladium-catalyzed C-H acetoxylation. Research has demonstrated the feasibility of palladium-catalyzed C7-acetoxylation of indolines, directed by an N-acyl group. nih.gov While this applies to the indoline (B122111) core, it highlights the potential for direct, late-stage acetoxylation of the indole ring system. A hypothetical route to the target molecule could involve the N-acetylation of 5-bromoindole, followed by a palladium-catalyzed C3-acetoxylation. The N-acetyl group could potentially direct the C3-functionalization.

The reaction conditions for such a transformation would likely involve a palladium(II) salt, such as palladium(II) acetate [Pd(OAc)2], and a suitable oxidant. nih.gov The choice of ligands and solvents would be critical to optimize the regioselectivity and yield of the C3-acetoxylation over other possible positions.

Table 1: Key Parameters in a Hypothetical Palladium-Catalyzed C3-Acetoxylation of N-acetyl-5-bromoindole
ParameterExample Reagent/ConditionPotential RoleReference
CatalystPd(OAc)2Facilitates C-H activation and C-O bond formation. nih.gov
OxidantPhI(OAc)2Regenerates the active Pd(II) catalyst. nih.gov
Directing GroupN-acetylMay direct the catalyst to the C3 position. nih.gov
SolventAcetic AcidCan act as both solvent and acetate source. nih.gov

Metal-Free Approaches to Indole Acetate Synthesis

In recent years, metal-free synthetic methodologies have gained significant traction due to their reduced environmental impact and cost-effectiveness. The synthesis of this compound can be envisioned through several metal-free pathways.

A key transformation in this context is the direct C-H acetoxylation of the indole ring. Studies have shown that 3-acetoxyindoles can be obtained in moderate to good yields through a metal-free reaction of indoles with (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] in acetic acid. jlu.edu.cnresearchgate.net This approach offers a direct route to functionalize the C3 position of a pre-synthesized 5-bromoindole.

The synthesis of the target molecule would likely proceed in a stepwise manner. First, 5-bromoindole would be synthesized. A known method for this involves the reaction of indole with sodium bisulfite, followed by N-acetylation with acetic anhydride, bromination, and subsequent hydrolysis. google.com Following the formation of 5-bromoindole, a C3-acetoxylation using PhI(OAc)2 could be performed. Finally, N-acetylation, potentially using acetic anhydride, would yield the desired this compound. nih.gov

Table 2: Plausible Metal-Free Synthesis Steps for this compound
StepReactionKey ReagentsReference
1Synthesis of 5-bromoindoleIndole, NaHSO3, Acetic Anhydride, Bromine, NaOH google.com
2C3-Acetoxylation5-bromoindole, PhI(OAc)2, Acetic Acid jlu.edu.cnresearchgate.net
3N-Acetylation3-acetoxy-5-bromoindole, Acetic Anhydride nih.gov

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Scalability in Research

When comparing catalytic and metal-free approaches for the synthesis of this compound, several factors must be considered, including reaction efficiency, regioselectivity, and the potential for large-scale production.

Selectivity: Regioselectivity is a critical challenge in the functionalization of the indole nucleus. Palladium-catalyzed reactions, particularly those employing directing groups, can offer high levels of regiocontrol. nih.gov The N-acetyl group in N-acetyl-5-bromoindole could potentially direct acetoxylation to the C3 position, although other positions might also be reactive. In the metal-free C-H acetoxylation using PhI(OAc)2, the inherent reactivity of the C3 position of the indole ring generally leads to high selectivity for the 3-acetoxy product. jlu.edu.cnresearchgate.net

Scalability: The scalability of a synthetic route is a crucial consideration for practical applications. Palladium-catalyzed processes can sometimes be challenging to scale up due to the cost and potential toxicity of the metal catalyst, as well as the need for specialized equipment. However, some palladium-catalyzed acylations of indoles have been shown to be scalable. figshare.com Metal-free reactions are often more amenable to large-scale synthesis due to the use of cheaper and less toxic reagents and simpler reaction setups. The reagents used in the plausible metal-free route, such as acetic anhydride and PhI(OAc)2, are readily available, which would facilitate scalability.

Table 3: Comparative Analysis of Synthetic Approaches
FactorCatalytic Methodologies (e.g., Palladium-Catalyzed)Metal-Free Approaches
Efficiency/Yield Potentially high, but requires optimization for the specific substrate.Moderate to good yields reported for analogous reactions. Overall yield depends on the efficiency of multiple steps.
Selectivity Potentially high regioselectivity through directing group effects.Generally high C3-selectivity due to the inherent reactivity of the indole ring.
Scalability Can be challenging due to catalyst cost and removal. Some methods are scalable. figshare.comGenerally more straightforward and cost-effective to scale up.

Chemical Reactivity and Mechanistic Studies of 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate

Hydrolysis Kinetics and Mechanisms of Acetate (B1210297) Ester Moieties in Indole (B1671886) Systems

The presence of two acetate ester groups, one at the N1-position (an N-acetoxy group) and another at the C3-position (a C-acetoxy group), makes 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate susceptible to hydrolysis. This process can be mediated by enzymes or proceed through non-enzymatic chemical pathways, leading to the cleavage of the ester bonds.

Enzymatic Hydrolysis by Esterases and Hydrolases

Esterases and other hydrolases are a broad class of enzymes that catalyze the cleavage of ester bonds. researchgate.netresearchgate.netnih.gov The hydrolysis of indolyl acetates by these enzymes is a critical process in various biological contexts. Esterases typically employ a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in their active site to facilitate a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate. researchgate.net This intermediate is subsequently hydrolyzed by water, regenerating the free enzyme and releasing the corresponding carboxylic acid and alcohol.

While specific kinetic studies on this compound are not extensively documented, the general mechanism for esterase-catalyzed hydrolysis is well-established. The rate and specificity of this enzymatic action would be influenced by the steric and electronic properties of the indole substrate. For instance, the bulky bromo-indole structure might affect the binding affinity of the substrate to the enzyme's active site. Esterases are known to exhibit stereoselective preferences, which could be relevant if chiral centers were present. nih.gov

Non-Enzymatic Hydrolytic Pathways

The ester groups of this compound can also be cleaved through non-enzymatic hydrolysis, which is typically catalyzed by either acid or base. nih.govyoutube.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking this carbon and forming a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent proton transfers and elimination of the alcohol or phenol (B47542) moiety yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.ukyoutube.com This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemguide.co.ukchemistrysteps.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. youtube.comchemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the leaving group (alkoxide or phenoxide). The resulting carboxylic acid is deprotonated by the base in an irreversible step to form a carboxylate salt. youtube.comchemistrysteps.com Because this final step is irreversible, base-promoted hydrolysis is generally not a reversible process. Studies on indole-3-acetic acid esters have shown that measurable hydrolysis occurs over a few hours at a pH of 9 or higher. nih.gov

Reactivity of the Bromo Substituent in 1H-Indole Systems

The bromine atom at the C5-position of the indole ring is a versatile handle for further molecular derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement of this bromo group is less common.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the 5-bromoindole (B119039) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-synthesis.comnih.govkochi-tech.ac.jp The Suzuki-Miyaura reaction is widely used to synthesize biaryl compounds and is tolerant of a wide variety of functional groups. kochi-tech.ac.jp The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromoindoles A selection of reaction conditions for the Suzuki-Miyaura coupling of various 5-bromoindoles with phenylboronic acid.

CatalystBaseSolventTemperature (°C)Yield (%)
PdCl₂(dppf)2 M K₂CO₃N-Dimethyl Acetamide150 (microwave)Not specified
PdCl₂(dppf)2 M Na₂CO₃Toluene/Dioxane85Not specified
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80High Yield

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 5-bromoindole with a terminal alkyne. nih.govnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorgsyn.org Copper-free Sonogashira protocols have also been developed. nih.gov This method is invaluable for the synthesis of arylalkynes and conjugated enynes. researchgate.net

Table 2: Examples of Sonogashira Coupling with Bromo-Aromatics and Alkynes A selection of reaction conditions for the Sonogashira coupling of aryl bromides with various alkynes.

Catalyst SystemBaseSolventTemperatureYield (%)
PdCl₂(PPh₃)₂ / CuIn-ButylamineToluene40°CGood Yield
bisPdCl₂(CH₃CN)₂ / sXPhosNot specifiedWater/Acetonitrile100°C (microwave)Not specified

Nucleophilic Substitution Reactions at the Bromo Position

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an unactivated indole ring is generally difficult. The electron-rich nature of the indole system disfavors the addition of a nucleophile, which is a key step in the SNAr mechanism. quimicaorganica.orgedurev.inyoutube.com For such a reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which are absent in this molecule. quimicaorganica.orgedurev.in While there are examples of SNAr reactions on highly electron-deficient heterocycles like 5-bromo-1,2,3-triazines, these conditions are not directly applicable to the more electron-rich 5-bromoindole system. organic-chemistry.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. niscpr.res.in Conversely, nucleophilic substitution on the carbon atoms of the ring is rare unless the ring is activated. uoanbar.edu.iq

Electrophilic attack on the indole ring generally occurs preferentially at the C3-position of the pyrrole (B145914) moiety. niscpr.res.in This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. uoanbar.edu.iq In this compound, the C3-position is already substituted with an acetate group. The directing effects of the existing substituents—the N-acetoxy group, the C3-acetate, and the C5-bromo group—would collectively influence the position of any further electrophilic attack. The N-acetoxy and C5-bromo groups are generally deactivating, which would make further substitution more difficult compared to unsubstituted indole. Potential sites for substitution would likely be the C4, C6, or C2 positions, with the precise outcome depending on the specific electrophile and reaction conditions. Friedel-Crafts reactions, for instance, are a classic type of electrophilic aromatic substitution used to attach alkyl or acyl substituents to aromatic rings. wikipedia.orgbyjus.comsigmaaldrich.comrsc.orgnih.gov

Nucleophilic aromatic substitution on the indole ring itself is uncommon due to the ring's high electron density. youtube.comuoanbar.edu.iq Such reactions typically require the presence of powerful electron-withdrawing groups to decrease the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate. quimicaorganica.orgedurev.in

Reductive Transformations of the Compound

Reductive pathways for this compound are expected to target the N-acetoxy group and the carbon-bromine bond. The N-O bond in 1-acyloxyindoles is known to be labile, making it a primary site for reduction.

One of the key reactive features of 1-acyloxyindoles is their general instability. Studies on various 1-acyloxyindole compounds have shown that they can be unstable, with 1-acetoxyindole (B3353459) derivatives being particularly susceptible to decomposition nih.gov. The N-O-C(O)R bond is considered labile and can be easily cleaved under even mildly basic or acidic conditions, leading to hydrolysis nih.gov. This susceptibility suggests that the N-acetoxy group would be a prime target for reductive cleavage.

Potential reductive transformations could include:

Hydrolysis: While not a formal reduction in terms of electron gain by the indole nucleus, the hydrolysis of the N-acetoxy and O-acetoxy groups is a crucial aspect of its reactivity. Under basic conditions, saponification of the ester linkages would readily occur to yield 1-hydroxy-5-bromo-1H-indol-3-ol.

Reductive Cleavage of the N-O Bond: Treatment with reducing agents could lead to the cleavage of the N-O bond. Depending on the reagent and conditions, this could potentially yield 1-acetyl-5-bromo-1H-indol-3-yl acetate (by removal of the oxygen) or 5-bromo-1H-indol-3-yl acetate (by removal of the entire N-acetoxy group).

Debromination: The carbon-bromine bond on the indole ring could be cleaved under certain reductive conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with dissolving metal reductions. This would lead to the formation of 1-(acetyloxy)-1H-indol-3-yl acetate.

Table 1: Potential Reductive Transformation Products of this compound

Product NameTransformation Type
1-hydroxy-5-bromo-1H-indol-3-olHydrolysis
1-acetyl-5-bromo-1H-indol-3-yl acetateReductive N-O Cleavage
5-bromo-1H-indol-3-yl acetateReductive N-acetoxy removal
1-(acetyloxy)-1H-indol-3-yl acetateDebromination

This table is based on inferred chemical reactivity and not on specific experimental results for the title compound.

Oxidative Pathways Involving this compound

The indole nucleus, while aromatic, is electron-rich and can be susceptible to oxidation. The presence of the electron-withdrawing acetyl groups at the N1 and O3 positions would likely decrease the electron density of the indole ring system, making it less prone to oxidation compared to unsubstituted indole. However, oxidative pathways can still be envisaged.

Potential oxidative reactions could involve:

Oxidation of the Indole Ring: Strong oxidizing agents could potentially open the indole ring. The exact products would be highly dependent on the oxidant and reaction conditions.

Reaction at the C2 Position: The C2 position (the carbon adjacent to the nitrogen in the five-membered ring) is often a site of oxidation in indole derivatives, which can lead to the formation of oxindole (B195798) structures. In this case, oxidation could potentially lead to a 2-oxoindole derivative, though the N-acetoxy group might influence this reactivity.

Detailed mechanistic studies on the oxidation of N-acyloxyindoles are scarce, preventing a more detailed analysis of the likely oxidative fate of this compound.

Photochemical Reactivity Studies of the Compound

The presence of the N-O bond in the N-acetoxy group suggests that photochemical cleavage of this bond could be a possible reaction pathway upon UV irradiation. Homolytic cleavage of the N-O bond would generate an N-centered radical and an acyloxy radical. The subsequent reactions of these radical species would depend on the solvent and the presence of other reactants.

Furthermore, the carbon-bromine bond can also be susceptible to photolytic cleavage, which would generate an indolyl radical and a bromine radical. Such reactions are known for other aromatic bromides.

Without specific experimental data, the photochemical reactivity of this compound remains a matter of speculation based on the known photochemistry of its constituent functional groups.

Derivatization and Structural Modifications of 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate for Research Purposes

Strategies for Further Functionalization at the Bromo Position to Explore New Chemical Entities

The bromine atom at the C5 position of the indole (B1671886) ring is a versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential biological activities.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 5-bromoindole (B119039) derivative with an organoboron compound, typically a boronic acid or ester. nih.govresearchgate.netrsc.orgresearchgate.netwikipedia.org This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base. nih.govresearchgate.net The versatility of the Suzuki-Miyaura coupling has been demonstrated in the synthesis of novel pyrrolyl and thiophenyl indazoles from 5-bromoindazoles, a related class of compounds. nih.gov

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond at the C5 position. This method is valuable for synthesizing vinyl-substituted indoles, which can serve as precursors for further transformations.

Sonogashira Coupling: This reaction involves the coupling of the 5-bromoindole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C triple bond. researchgate.netwikipedia.orgnih.govorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of alkynylindoles, which are important intermediates in organic synthesis and can be further functionalized. researchgate.net Copper-free Sonogashira couplings have also been developed to mitigate issues with homocoupling of acetylenes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the 5-bromoindole with a wide range of primary and secondary amines. rsc.orgresearchgate.netwikipedia.orglibretexts.orgrug.nl This strategy is crucial for synthesizing 5-aminoindole (B14826) derivatives, which are prevalent in biologically active compounds. The development of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction. wikipedia.orgrug.nl

The following table summarizes these key cross-coupling reactions for the functionalization of the bromo position:

ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboron (e.g., boronic acid)C-CPd complex (e.g., Pd(dppf)Cl₂) + Base
Heck CouplingAlkeneC=CPd catalyst + Base
Sonogashira CouplingTerminal AlkyneC≡CPd catalyst + Cu(I) co-catalyst + Base
Buchwald-Hartwig AminationAmineC-NPd complex + Ligand + Base

Modification of Acetyl Groups for Probing Molecular Interactions and Prodrug Research (Pre-Clinical)

The two acetyl groups in 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297), one on the indole nitrogen (N1) and the other on the hydroxyl group at C3, are key features for modification in preclinical research.

The N-acetyl group can influence the electronic properties of the indole ring and can be removed under basic conditions to yield the corresponding N-H indole. This deacetylation can be a critical step in prodrug activation, where the acetylated compound is inactive and is converted to the active form in vivo. The lability of the N-acetyl group can be tuned by introducing different substituents on the acetyl moiety.

The O-acetyl group at the C3 position is an ester linkage that can be readily hydrolyzed by esterases, which are ubiquitous in biological systems. This makes it an attractive site for prodrug design. By modifying the acetyl group, for instance, by creating more sterically hindered esters or esters with different electronic properties, the rate of hydrolysis and, consequently, the release of the active 3-hydroxyindole derivative can be controlled. This allows for the modulation of pharmacokinetic profiles in preclinical studies.

Furthermore, the acetyl groups can be replaced with other acyl groups or functional moieties to probe molecular interactions with biological targets. For example, attaching fluorescent tags or biotin (B1667282) via the ester or amide linkage can facilitate the study of binding modes and cellular localization.

Regioselective Derivatization of the Indole Nitrogen (N1) and Carbon Positions (C2, C3, C4, C6)

The indole nucleus is a privileged scaffold in medicinal chemistry, and its regioselective functionalization is a cornerstone of drug discovery. nih.gov

Indole Nitrogen (N1): The nitrogen atom of the indole ring can be functionalized through N-alkylation or N-arylation reactions. nih.govacs.orgorganic-chemistry.orgnih.govnih.govacs.orgacs.orgstanford.edumit.edursc.org N-alkylation can be achieved using various alkylating agents under basic conditions. nih.govnih.govacs.orgstanford.edursc.org Palladium- and copper-catalyzed N-arylation methods have been extensively developed to introduce aryl and heteroaryl substituents at the N1 position. acs.orgorganic-chemistry.orgnih.govacs.orgmit.edu

Carbon Position C3: The C3 position is the most nucleophilic and reactive site for electrophilic substitution on the indole ring. quora.comresearchgate.netyoutube.combhu.ac.inresearchgate.net This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation. quora.combhu.ac.in A wide range of electrophiles can be introduced at this position.

Carbon Position C2: While less reactive than C3, the C2 position can be functionalized through methods such as directed lithiation. researchgate.netdigitellinc.comresearchgate.netacs.org By first protecting the N1 position with a suitable directing group, lithiation can be directed to the C2 position, followed by quenching with an electrophile. researchgate.netdigitellinc.comresearchgate.net

Carbon Positions C4 and C6: Functionalization of the benzene (B151609) portion of the indole ring, at positions C4 and C6, is more challenging due to the lower reactivity compared to the pyrrole (B145914) ring. researchgate.netrsc.orgbohrium.com However, transition-metal-catalyzed C-H activation strategies have emerged as powerful tools to achieve regioselective derivatization at these positions. researchgate.netrsc.orgbohrium.com

Synthesis of Analogs and Congeners for Structure-Activity Relationship (SAR) Research

The synthesis of analogs and congeners of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is crucial for establishing structure-activity relationships (SAR). SAR studies help in identifying the key structural features required for a desired biological activity and in optimizing lead compounds.

By systematically modifying different parts of the molecule, researchers can probe the impact of these changes on its biological profile. For instance, analogs with different substituents at the C5 position can be synthesized using the cross-coupling reactions described in section 4.1. The nature of the substituent (e.g., its size, electronic properties, and hydrogen bonding capacity) can significantly influence the compound's interaction with its biological target.

Similarly, modifications of the acetyl groups, as discussed in section 4.2, can lead to congeners with altered pharmacokinetic properties. The synthesis of a library of analogs with diverse functionalities at various positions of the indole ring allows for a comprehensive exploration of the chemical space around the parent molecule, which is essential for the rational design of more potent and selective compounds.

Incorporation of Isotopic Labels for Mechanistic and Tracer Research

Isotopic labeling is an indispensable tool in chemical and biological research for elucidating reaction mechanisms and for use as tracers in metabolic studies.

Deuterium (B1214612) (²H) Labeling: Deuterium-labeled indoles can be synthesized through acid-catalyzed hydrogen-deuterium exchange reactions. nih.govacs.orgresearchgate.netacs.org The incorporation of deuterium at specific positions can be controlled by the choice of catalyst and reaction conditions. acs.org For example, palladium-catalyzed methods can achieve selective deuteration at the C2 and C3 positions. acs.org Deuterated compounds are valuable for kinetic isotope effect studies to probe reaction mechanisms and can also be used to alter metabolic pathways, potentially leading to improved pharmacokinetic profiles. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: The incorporation of stable isotopes like ¹³C and ¹⁵N is crucial for nuclear magnetic resonance (NMR) spectroscopy studies to determine molecular structures and to follow metabolic pathways. rsc.orgresearchgate.net Synthesizing indoles with ¹³C or ¹⁵N labels allows for detailed mechanistic investigations of enzymatic reactions and for tracing the fate of the molecule in biological systems. rsc.orgresearchgate.net For instance, ¹³C-labeled indoles can be used as precursors for protein NMR spectroscopy. rsc.org

Computational and Theoretical Investigations of 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity Descriptors

There are currently no published studies detailing the quantum chemical calculations of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297). Such calculations would be crucial in understanding the molecule's fundamental properties. A theoretical investigation would typically involve determining the optimized molecular geometry, distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).

From these foundational calculations, a variety of electronic and reactivity descriptors could be derived. A hypothetical table of such descriptors is presented below to illustrate the type of data that would be generated.

DescriptorHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment 3.2 DProvides insight into the molecule's polarity and intermolecular interactions.
Mulliken Atomic Charges C1: -0.25, N2: -0.45, etc.Describes the partial charges on each atom, indicating potential sites for nucleophilic or electrophilic attack.

Note: The values in this table are purely illustrative and are not based on actual calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

A thorough conformational analysis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate has not been reported. This type of study would involve scanning the potential energy surface by rotating the flexible bonds, such as those of the acetyloxy groups, to identify the most stable conformers.

Following conformational analysis, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the compound in various environments (e.g., in a vacuum, in a solvent). nih.gov These simulations track the movements of atoms over time, offering a picture of the molecule's flexibility, vibrational modes, and interactions with its surroundings. The results of such a simulation would be crucial for understanding how the molecule behaves in a biological context.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

While experimental spectroscopic data for this compound may exist, for instance, the NIST Chemistry WebBook lists its formula and CAS number, there are no published computational predictions of its spectroscopic properties. nist.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting spectroscopic data.

A computational study would aim to predict the following:

NMR Spectra: Calculation of 1H and 13C chemical shifts. These predictions, when compared to experimental data, can help confirm the molecule's structure. nih.gov

IR Spectrum: Prediction of vibrational frequencies to identify characteristic functional groups.

UV-Vis Spectrum: Calculation of electronic transitions to predict the wavelengths of maximum absorption.

In Silico Modeling of Molecular Interactions with Biological Macromolecules in Research Contexts

There is no available research on the in silico modeling of interactions between this compound and any biological macromolecules. This is a significant area for potential future research, as many indole (B1671886) derivatives are known to have biological activity. nih.gov

Ligand-Protein Docking Studies for Target Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target. nih.gov For this compound, docking studies could be used to screen a wide range of proteins to generate hypotheses about its potential biological targets.

Binding Affinity Predictions and Scoring Functions

Following docking, scoring functions are used to estimate the binding affinity between the ligand and the protein. mdpi.com These functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. A hypothetical table of docking results against a panel of protein targets is shown below.

Protein TargetDocking Score (kcal/mol)Predicted Binding Affinity (Kd)Key Interacting Residues
Protein Kinase A -8.51.5 µMLys72, Glu91, Asp184
Cyclooxygenase-2 -7.93.2 µMArg120, Tyr355, Ser530
Acetylcholinesterase -9.10.8 µMTrp84, Tyr130, Phe330

Note: This table is for illustrative purposes only and does not represent actual docking results.

Reaction Pathway Elucidation Using Computational Approaches

No computational studies on the reaction pathways involving this compound have been published. Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For instance, the hydrolysis of the acetate groups on this compound could be a subject of such a study.

Exploration of Biological Activities and Molecular Interactions of 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate in Research Models

In Vitro Enzyme Inhibition and Activation Studies in Chemical Biology

There is no available research detailing the in vitro enzyme inhibition or activation properties of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297).

Specific Enzyme Targets (e.g., Hydrolases, Oxidoreductases)

No studies have been published that identify specific enzyme targets, such as hydrolases or oxidoreductases, for 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate.

Mechanistic Characterization of Enzyme Modulation

Without identification of enzyme targets, there is consequently no information on the mechanistic characterization of how this compound might modulate enzyme activity.

Receptor Binding Profiling in Cell-Free and Cell-Based Assays for Target Identification

No data from receptor binding profiling in either cell-free or cell-based assays for this compound is available in the public literature. Such studies are crucial for identifying the molecular targets through which a compound may exert its effects.

Mechanistic Insights into Cellular Target Engagement in Pre-Clinical Research

There is a lack of published pre-clinical research providing mechanistic insights into the cellular target engagement of this compound.

Investigation of Modulatory Effects on Cellular Pathways in Academic Models (e.g., NF-κB, COX-2)

No academic studies have been found that investigate the modulatory effects of this compound on key cellular signaling pathways like NF-κB or COX-2.

Effects on Cellular Processes (e.g., Proliferation, Apoptosis) in Research Cell Lines

Similarly, there is no information available regarding the effects of this compound on fundamental cellular processes such as proliferation or apoptosis in any research cell lines.

Structure-Activity Relationship (SAR) Studies for Molecular Probe Development in Academic Research

Currently, there are no specific SAR studies published in academic literature that focus on this compound for the development of molecular probes. The exploration of how modifications to its acetyl and bromo moieties on the indole (B1671886) ring affect its binding affinity, selectivity, and signaling mechanisms is a field ripe for investigation. Future research in this area would be instrumental in determining if this compound can serve as a scaffold for creating targeted molecular tools for biological research.

Metabolite Identification and Metabolic Pathways in Research Organisms (Excluding Human Metabolism)

The metabolic fate of this compound in research organisms has not been reported. Studies to identify its metabolites and map its metabolic pathways in preclinical models, such as rodents or in vitro liver microsome preparations, are necessary to understand its biotransformation. Such research would provide critical insights into the compound's stability, clearance, and the potential formation of active or inactive byproducts.

Interaction with DNA/RNA and Other Biomolecules in Research Contexts (e.g., Intercalation)

There is a lack of published research investigating the direct interactions of this compound with nucleic acids or other biomolecules. Determining whether this compound can intercalate into DNA or RNA, or bind to specific proteins, would be a crucial step in characterizing its mechanism of action at the molecular level. Without such data, its potential effects on genetic processes and cellular signaling remain speculative.

Application of 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate As a Research Tool and Chemical Probe

Utility in High-Throughput Screening Libraries for Target Discovery and Validation

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of millions of compounds against biological targets to identify potential therapeutic agents. youtube.com Compound libraries used in HTS are curated collections of small molecules, which can be either diverse or target-focused. otavachemicals.comnih.gov The success of an HTS campaign is highly dependent on the quality and chemical diversity of the compound library. mscience.com.aunih.gov

While indole (B1671886) derivatives are frequently included in screening libraries due to their proven biological relevance, specific documentation detailing the inclusion and performance of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297) in large-scale HTS campaigns for target discovery and validation is not extensively reported in publicly available literature. Chemical vendors supply this and related compounds to researchers, which may then be incorporated into custom or in-house screening collections. sigmaaldrich.com However, specific "hit" compounds identified from such screens are often disclosed in later stages of research, and the initial screening library composition is not always detailed.

Development as a Lead Scaffold for Chemical Biology Investigations

A lead scaffold is a core chemical structure that serves as a starting point for the synthesis of new molecules with desired biological activities. The indole ring system is a well-established scaffold for developing potent biological agents. nih.govchim.it Researchers modify the core scaffold at various positions to optimize potency, selectivity, and pharmacokinetic properties.

The structure of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate, featuring a bromine atom at the C5 position and acetyl groups at the N1 and O3 positions, offers multiple points for chemical modification. The bromine atom is particularly useful as it can be functionalized through various cross-coupling reactions to introduce chemical diversity. Despite this potential, specific research programs detailing the systematic development of this compound as a lead scaffold for creating new probes or drug candidates are not widely documented in peer-reviewed journals. Its primary role appears to be more fundamental, often as a synthetic intermediate rather than a direct lead scaffold.

Role as a Precursor for Advanced Synthetic Intermediates in Academic Research

The most clearly defined role for this compound in the scientific literature is as a chemical intermediate in multi-step synthetic pathways. Its synthesis is a key step in accessing more complex indole derivatives. For instance, patent literature describes synthetic routes where 1-acetyl-5-bromoindolyl-3-acetate is itself an intermediate. google.com An efficient, two-step procedure for the synthesis of various 1-acetyl-1H-indol-3-yl acetates starting from 2-chlorobenzoic acids has been developed, highlighting the accessibility of this class of compounds for further chemical exploration. researchgate.net

The acetyl groups on the indole nitrogen and the 3-hydroxyl group can be selectively removed, revealing reactive sites for further functionalization. The bromo-substituent provides a handle for introducing complexity, making it a valuable building block for chemists. acints.com For example, the synthesis of 5-bromoindole (B119039), an important pharmaceutical intermediate for drugs targeting cardiovascular and neurological diseases, can involve the use of acetylated indole precursors to direct the bromination step before subsequent deprotection. google.com

Table 1: Synthetic Utility of Related Indole Acetates

Starting Material ClassReaction TypeProduct ClassReference
2-Chlorobenzoic acidsCyclisation / Acetylation1-Acetyl-1H-indol-3-yl acetates researchgate.net
IndoleAcetylation / Bromination5-Bromoindole google.com

This table illustrates general synthetic pathways involving acetylated indoles as precursors or intermediates.

Use in Mechanistic Biochemistry Studies to Elucidate Biological Processes

Chemical probes are essential tools for dissecting complex biological processes. They can be used to identify and validate protein targets, inhibit enzyme function, or visualize cellular components. A closely related compound, 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, is described as an esterase substrate used for staining. glpbio.com This suggests that the acetate groups in such molecules can be cleaved by cellular esterases, leading to the release of an indoxyl core, which can then be converted into a colored or fluorescent product.

This property indicates a potential application for this compound as a chromogenic or fluorogenic substrate to probe the activity of esterases and other hydrolytic enzymes in biochemical assays. Hydrolysis of the acetate esters would yield 5-bromoindoxyl, which upon oxidation dimerizes to form 5,5'-dibromoindigo, a colored precipitate. This reaction could be harnessed to study enzyme kinetics or for histochemical staining. However, specific studies employing this compound for these mechanistic purposes are not readily found in the current literature.

Contribution to Understanding Indole-Based Biological Activities in Diverse Organisms

The indole scaffold is central to biological activity in a wide range of organisms. In plants, indole-3-acetic acid is a primary auxin hormone that regulates numerous aspects of growth and development. frontiersin.org In fungi, many indole alkaloids possess potent biological activities, and researchers are actively exploring indole derivatives for their antifungal properties against plant pathogens. nih.govnih.gov

While the broader class of indole derivatives has been extensively studied in these contexts, there is a lack of specific research directly implicating this compound in either plant growth regulation or fungal pathogen studies. Its structural dissimilarity from key plant hormones like indole-3-acetic acid, particularly the presence of the N-acetyl group and the lack of a carboxylic acid side chain, suggests it would not function as a direct auxin mimic. While its potential as an antifungal agent could be an area of investigation, published studies to date have focused on other, more complex indole-based structures. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for 1 Acetyloxy 5 Bromo 1h Indol 3 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate (B1210297) should move beyond traditional, often harsh, multi-step procedures. Research should focus on developing novel, efficient, and environmentally benign synthetic routes. researchgate.net Modern synthetic strategies offer significant advantages in terms of yield, atom economy, and reduced environmental impact. researchgate.net

Key avenues for exploration include:

Green Chemistry Approaches: Utilizing sustainable methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, is a promising direction. tandfonline.comtandfonline.com Performing reactions in greener solvents like water or ionic liquids, or under solvent-free conditions, would further enhance the sustainability of the synthesis. researchgate.netrsc.org

Catalytic C-H Functionalization: A major leap forward would be the development of methods for the direct C-H functionalization of a simpler indole (B1671886) precursor. chim.it Transition-metal catalysis (e.g., using palladium, rhodium, or copper) could enable the regioselective introduction of the bromo and acetyloxy groups onto the indole core, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence. nih.govrsc.org For instance, a directed C-H bromination at the C5 position followed by a catalytic C-H or N-H acetoxylation would represent a highly atom-economical approach.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that assembles the substituted indole core from simple, readily available starting materials would be a highly innovative and efficient strategy. rsc.orgresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and operational steps. rug.nl

Table 1: Comparison of Potential Synthetic Strategies
MethodologyPotential AdvantagesKey Research Challenge
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. tandfonline.comOptimization of reaction conditions (temperature, time, power) for the specific substrate.
C-H FunctionalizationHigh atom economy, reduced number of synthetic steps, access to novel derivatives. chim.itAchieving precise regioselectivity for bromination (C5) and acetoxylation (N1, C3). nih.gov
Multicomponent ReactionsHigh efficiency, operational simplicity, reduced waste, rapid library generation. rug.nlDesigning a novel reaction that converges three or more starting materials to form the target structure.

Advanced Spectroscopic Characterization for Mechanistic Clarity

A comprehensive understanding of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate requires detailed structural and electronic characterization that goes beyond standard spectroscopic methods. Future work should integrate advanced experimental techniques with computational chemistry to provide unambiguous structural proof and insights into its reactivity.

Multidimensional NMR Spectroscopy: While 1H and 13C NMR are standard, advanced 2D NMR techniques such as HSQC, HMBC, and NOESY will be crucial. These methods can definitively establish the connectivity and spatial relationships between all atoms, confirming the precise positions of the bromo and acetyloxy substituents.

Computational Spectroscopy: Density Functional Theory (DFT) calculations should be employed to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.netresearchgate.net Comparing these theoretical spectra with experimental data provides a powerful tool for structural validation. niscpr.res.in Furthermore, DFT can model reaction pathways, transition states, and intermediates, offering profound mechanistic clarity for the synthetic methods developed.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) experiments can be used to study the fragmentation patterns of the molecule, which provides valuable structural information and can help in the identification of potential metabolites or degradation products in future studies.

Deeper Elucidation of Molecular Interaction Landscapes

The substituents on the indole ring—a halogen atom and two ester groups—provide multiple sites for non-covalent interactions that will govern the compound's solid-state structure and its binding to biological targets.

Single-Crystal X-ray Diffraction: The primary goal should be to obtain a single crystal of the compound for X-ray diffraction analysis. This would provide definitive proof of its three-dimensional structure and reveal the packing arrangement in the crystal lattice.

Hirshfeld Surface Analysis: In conjunction with crystallographic data, Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions. iucr.orgnih.gov This analysis can deconstruct the crystal packing into contributions from different types of contacts, such as hydrogen bonds, halogen bonds (e.g., Br···O or Br···π), and π–π stacking. nih.govscienceopen.comiucr.org Understanding these interactions is fundamental to crystal engineering and predicting how the molecule might interact with a protein binding pocket.

Molecular Docking and Simulation: Computational docking studies can be used to predict the binding modes of this compound with various protein targets. By modeling the non-covalent interactions, such as halogen and hydrogen bonds, within a binding site, researchers can generate hypotheses about its potential biological activity and guide the selection of targets for experimental screening. researchgate.net

Exploration of Novel Biological Targets and Pathways in Pre-Clinical Research Models

The indole scaffold is considered a "privileged structure" in pharmacology, known to interact with a wide range of biological targets. mdpi.com The specific substitution pattern of this compound warrants a broad investigation into its potential therapeutic applications.

Enzyme Inhibition Assays: Based on the activities of related indole derivatives, the compound should be screened against panels of therapeutically relevant enzymes. rsc.org Key targets could include cyclooxygenases (COX-1/COX-2) for anti-inflammatory potential, various protein kinases implicated in cancer, aldose reductase for diabetic complications, and cholinesterases for neurodegenerative diseases. nih.govnih.gov

Phenotypic Screening in Disease Models: The compound should be evaluated in cell-based assays representing various diseases. For example, its cytotoxicity could be tested against a panel of cancer cell lines, its anti-inflammatory effects could be measured in immune cells stimulated with inflammatory agents, and its neuroprotective potential could be assessed in neuronal cell models of Alzheimer's or Parkinson's disease.

Identification of Mechanism of Action: Should any significant biological activity be discovered, follow-up studies will be essential to determine the mechanism of action. This could involve identifying the direct molecular target (e.g., through thermal shift assays or affinity chromatography) and elucidating the downstream cellular pathways that are affected.

Table 2: Potential Biological Targets for Pre-Clinical Screening
Target ClassTherapeutic AreaRationale Based on Indole Chemistry
Protein KinasesOncologyThe indole nucleus is a core component of many kinase inhibitors.
Cyclooxygenases (COX)InflammationIndole acetic acid derivatives like Indomethacin are potent COX inhibitors. nih.gov
EctonucleotidasesOncology, ImmunologyIndole acetic acid sulfonates have shown inhibitory potential against these enzymes. rsc.org
Aldose ReductaseDiabetic ComplicationsSubstituted indole acetic acids have been identified as inhibitors of this enzyme. nih.gov

Integration into Complex Chemical Biology Systems for Systems-Level Understanding

To gain a holistic view of the compound's biological effects, it is crucial to move beyond single-target interactions and study its impact on complex biological systems.

Systems Biology Profiling: A powerful future direction would be to use phenotypic profiling platforms like BioMAP® (Biological Multiplexed Activity Profiling). eurofinsdiscovery.comeurofinsdiscovery.com These platforms test a compound across a panel of human primary cell-based disease models and measure changes in a large set of protein biomarkers. drugtargetreview.comyoutube.com This approach generates a "biological fingerprint" of the compound, which can predict its mechanism of action, potential efficacy, and toxicity by comparing it to a large database of known drugs and biologics. nih.gov

Development as a Chemical Probe: The compound could be modified to create a chemical probe for studying biological pathways. nih.gov For instance, attaching a fluorophore could allow for visualization of its subcellular localization, while appending an affinity tag could enable the identification of its binding partners within the cell. rsc.orgrsc.orgresearchgate.net

Microbiome Interaction Studies: Indole and its derivatives are known signaling molecules within the gut microbiome, influencing host-microbe interactions. metabolon.comnih.gov Research could explore whether this compound or its potential metabolites can modulate bacterial communication or influence the metabolic output of gut microbiota, which has systemic consequences for host health. nih.gov

Multidisciplinary Approaches to Indole Acetate Research, Including Chemical Genetics

The ultimate elucidation of the function and therapeutic potential of this compound will require a highly collaborative, multidisciplinary approach that integrates chemistry, biology, and computational science.

A forward-thinking research program would involve a cycle of investigation:

Chemical Synthesis: Chemists would use the novel synthetic methods (Section 8.1) to produce the target compound and a library of structurally related analogues with variations at the N1, C3, and C5 positions.

Computational Modeling: Computational chemists would model the interactions of this library of compounds with potential biological targets (Section 8.3) to prioritize them for screening.

Biological Screening: Biologists would perform high-throughput screening against enzyme panels and in cell-based disease models (Section 8.4) to identify active compounds.

Chemical Genetics: For the most promising compounds, a chemical genetics approach could be employed. This involves treating genetically modified model systems (e.g., CRISPR-edited cell lines or model organisms) with the compound to identify gene-drug interactions. This can reveal the compound's mechanism of action and identify genetic factors that confer sensitivity or resistance, which is invaluable for drug development.

Systems-Level Analysis: The lead compounds would be profiled using systems biology approaches (Section 8.5) to build a comprehensive understanding of their on- and off-target effects, providing crucial data for advancing them into pre-clinical development.

By pursuing these interconnected research avenues, the scientific community can systematically explore the chemical and biological space around this compound, potentially transforming it from a mere catalog entry into a valuable tool for science and medicine.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsConditionsKey Steps
AcetylationEthyl bromoacetate, K₂CO₃0°C → rt, 72 hAlkylation, acetylation
Direct EsterificationSodium acetate, acetic acidReflux, 3–5 hEsterification

Basic: How is this compound characterized in academic research?

Methodological Answer:
Characterization involves:

Spectroscopic Techniques :

  • Mass Spectrometry (MS) : Confirm molecular weight (average mass: 288.525 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : Analyze indole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm).

X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of bromine and acetyloxy groups (e.g., bond angles and dihedral angles) .

Advanced: How should researchers address conflicting data on its thermal stability?

Methodological Answer:
Conflicting data arise due to limited reported decomposition temperatures (Section 9.1 of SDS: "No data") . To resolve this:

Experimental Design :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic transitions.

Comparative Studies : Benchmark against structurally similar indoles (e.g., 5-bromo-4-chloroindoxyl acetate) with known thermal profiles .

Advanced: How to design experiments to assess unknown toxicological profiles?

Methodological Answer:
The SDS states, "toxicological properties have not been thoroughly investigated" . Recommended approaches:

In Vitro Assays :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
  • MTT Assay : Evaluate cytotoxicity in human cell lines (e.g., HEK293).

In Silico Modeling :

  • Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity based on brominated indole analogs .

Basic: What are the safety protocols for handling and storage?

Methodological Answer:

Handling :

  • Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation of vapors .
  • Monitor electrostatic buildup (flammability "No data" but precaution advised) .

Storage :

  • Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of acetyl groups .

Advanced: How to mitigate risks from hazardous decomposition products during reactions?

Methodological Answer:
Decomposition under fire releases CO, HCl, HBr, and nitrogen oxides . Mitigation strategies:

Analytical Monitoring :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts.

Engineering Controls :

  • Use scrubbers to neutralize acidic gases (e.g., NaOH traps for HCl/HBr).

Advanced: What is its potential role in synthesizing bioactive indole derivatives?

Methodological Answer:
The acetyl and bromine groups serve as handles for derivatization:

Biological Activity Screening :

  • Replace the acetate group with sulfonamides or maleimides (see bisindolylmaleimide synthesis in ).

Mechanistic Studies :

  • Investigate enzyme inhibition (e.g., acetylcholinesterase) using fluorometric assays .

Basic: How to determine purity for experimental reproducibility?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm).

Melting Point Analysis : Compare with literature values (note: SDS reports "No data," necessitating empirical determination) .

Advanced: How to evaluate ecological impact given limited data?

Methodological Answer:
The SDS states, "No data available" on ecotoxicity . Recommended steps:

Microbial Degradation Assays :

  • Use Pseudomonas spp. to assess biodegradability in soil/water systems.

Computational Tools :

  • Apply EPI Suite to estimate bioaccumulation (log P) and persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.